3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Description

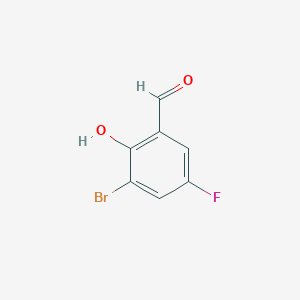

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRWJLDTMGYWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631002 | |

| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178546-34-4 | |

| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS No: 178546-34-4). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this versatile chemical intermediate.

Core Chemical Properties

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure, featuring bromo, fluoro, and hydroxyl groups on a benzaldehyde core, makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a key precursor in the synthesis of more complex molecules, particularly Schiff base ligands. These ligands can be complexed with various metal ions to form compounds with potential applications in medicinal chemistry.

Table 1: Physical and Chemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

| Property | Value | Source |

| CAS Number | 178546-34-4 | [1] |

| IUPAC Name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [2] |

| Molecular Weight | 219.01 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available |

Spectroscopic Data

While publicly accessible, detailed spectroscopic data for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is limited, several chemical suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[4] For reference, the spectral properties of the isomeric compound, 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, are available and show characteristic peaks for a substituted aromatic aldehyde.[5]

Synthesis and Reactivity

The primary route for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde involves the formylation of 2-bromo-4-fluorophenol.

Experimental Protocol: Synthesis via the Duff Reaction

A plausible synthetic route is a modified Duff reaction using hexamethylenetetramine in trifluoroacetic acid. The following is a generalized protocol based on this reaction type for aromatic aldehydes.

Materials:

-

2-Bromo-4-fluorophenol

-

Hexamethylenetetramine

-

Trifluoroacetic acid

-

Sulfuric acid (50%)

-

Ethyl acetate

-

1N Hydrochloric acid

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-bromo-4-fluorophenol (1 equivalent) in trifluoroacetic acid is prepared at room temperature.

-

Hexamethylenetetramine (2 equivalents) is slowly added to the solution.

-

The reaction mixture is heated to reflux for approximately 18 hours.

-

After cooling to room temperature, water and 50% sulfuric acid are added.

-

The mixture is stirred for 3 hours at room temperature to hydrolyze the intermediate.

-

The product is extracted with ethyl acetate.

-

The combined organic extracts are washed with 1N HCl and water, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Diagram 1: Synthetic Pathway of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Caption: A generalized synthetic workflow for the preparation of the target compound.

Chemical Reactivity and Formation of Schiff Bases

The aldehyde functional group of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reactivity is central to its utility as a chemical intermediate.

Diagram 2: General Reaction for Schiff Base Formation

Caption: Condensation reaction leading to Schiff base synthesis.

Potential Applications in Drug Development

While specific biological activities of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde are not extensively documented, its derivatives, particularly Schiff bases, are of significant interest in medicinal chemistry. Schiff bases derived from salicylaldehydes are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Some studies on Schiff bases derived from 2-hydroxybenzaldehyde suggest that they can induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] Although this has not been specifically demonstrated for derivatives of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, the MAPK pathway represents a potential area of investigation for such compounds.

Diagram 3: Potential Biological Investigation Workflow

Caption: A logical flow for exploring the therapeutic potential of derivatives.

Safety and Handling

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P271, P280.[1]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. While detailed public data on its physical and biological properties are scarce, its established role as a precursor to Schiff bases provides a clear direction for future research. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation, particularly in the context of pathways like MAPK, is warranted.

References

- 1. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 3-BROMO-5-FLUORO-2-HYDROXYBENZALDEHYDE_178546-34-4_Hairui Chemical [hairuichem.com]

- 3. echemi.com [echemi.com]

- 4. 178546-34-4 | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Technical Guide for Researchers

CAS Number: 178546-34-4

This technical guide provides an in-depth overview of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of interest to researchers in medicinal chemistry, organic synthesis, and materials science. This document outlines its physicochemical properties, plausible synthetic routes, and potential biological applications, drawing on data from closely related analogs where specific information for the title compound is unavailable.

Physicochemical Properties

Quantitative data for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is not extensively reported in publicly available literature. However, its properties can be estimated based on its structure and data from analogous compounds. It is a solid at ambient temperature.

Table 1: Physicochemical Data of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and Related Analogs

| Property | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | 3-Fluoro-2-hydroxybenzaldehyde | 5-Fluorosalicylaldehyde | 3-Bromo-5-chloro-2-hydroxybenzaldehyde |

| CAS Number | 178546-34-4 | 394-50-3 | 347-54-6 | 19652-32-5 |

| Molecular Formula | C₇H₄BrFO₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₄BrClO₂ |

| Molecular Weight | 219.01 g/mol | 140.11 g/mol | 154.12 g/mol | 235.46 g/mol |

| Appearance | Solid | White to off-white powder[1] | Not specified | Not specified |

| Melting Point | No data available[2] | 68-70 °C[1] | 82-85 °C | 81.5-90.5 °C |

| Boiling Point | No data available[2] | Not specified | 177-179 °C | Not specified |

| Solubility | No data available | No data available | No data available | No data available |

| IUPAC Name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | 3-fluoro-2-hydroxybenzaldehyde[1] | 5-fluoro-2-hydroxybenzaldehyde | 3-bromo-5-chloro-2-hydroxybenzaldehyde |

| InChI Key | LRRWJLDTMGYWFO-UHFFFAOYSA-N | Not specified | FDUBQNUDZOGOFE-UHFFFAOYSA-N | KNOYZLVIXXBBIB-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Proposed Synthesis Route: Electrophilic Bromination of 5-Fluoro-2-hydroxybenzaldehyde

This proposed method is adapted from the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde.[3]

Reaction Scheme:

Caption: Proposed synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Experimental Protocol:

-

Dissolution: Dissolve 1 equivalent of 5-fluoro-2-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.

-

Bromination: Slowly add a solution of 1.0-1.2 equivalents of bromine in glacial acetic acid to the reaction mixture at a controlled temperature, likely room temperature or slightly below to manage the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde are not yet documented, its structural motifs—a halogenated aromatic ring, a hydroxyl group, and an aldehyde function—suggest potential for various applications.

Potential Biological Activity

Derivatives of bromo- and fluoro-substituted salicylaldehydes are known to exhibit a range of biological activities. The presence of bromine and fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. Based on related compounds, 3-Bromo-5-fluoro-2-hydroxybenzaldehyde may exhibit antimicrobial, antioxidant, and anticancer properties.[4] For instance, cobalt-salen complexes derived from the related 3-fluoro-2-hydroxybenzaldehyde have shown anticancer activity.[1]

Hypothetical Mechanism of Action in Cancer Cells:

Halogenated salicylaldehyde derivatives can act as ligands to form metal complexes that may induce apoptosis in cancer cells through various signaling pathways. A hypothetical pathway could involve the generation of reactive oxygen species (ROS), leading to cellular stress and activation of pro-apoptotic proteins.

Caption: Hypothetical apoptotic pathway.

Use in Coordination Chemistry and Materials Science

The salicylaldehyde moiety is a classic bidentate ligand in coordination chemistry. The aldehyde and hydroxyl groups can coordinate with a variety of metal ions to form stable complexes. These complexes can have applications in catalysis, sensing, and as building blocks for functional materials. The presence of the bromo and fluoro substituents can modulate the electronic properties of the ligand and the resulting metal complex.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological potential of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a general workflow for initial screening is proposed below.

Caption: Workflow for biological evaluation.

Conclusion

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a chemical compound with significant potential for further research and development. While specific experimental data is limited, its structural similarity to other biologically active and synthetically useful salicylaldehydes makes it an attractive target for investigation. The proposed synthesis and experimental workflows in this guide provide a starting point for researchers to explore the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate its chemical and biological characteristics.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde. The presence of bromine, fluorine, hydroxyl, and aldehyde functional groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | [1] |

| CAS Number | 178546-34-4 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [2][3] |

| Molecular Weight | 219.01 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available. For the structurally similar 3-Bromo-5-chloro-2-hydroxybenzaldehyde, the melting point is reported as 85-88°C.[4] | - |

| Boiling Point | Data not available. For the structurally similar 3-Bromo-5-chloro-2-hydroxybenzaldehyde, the boiling point is reported as 245.3°C at 760 mmHg.[4] | - |

| Solubility | Data not available. Likely soluble in common organic solvents. | - |

Table 2: Spectroscopic Data Summary (Predicted and from similar compounds)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons, an aldehyde proton (around 9-10 ppm), and a hydroxyl proton. |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon from the aldehyde group (around 190 ppm). |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C=O stretching (aldehyde), C-Br stretching, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A potential method for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is the ortho-bromination of 5-fluorosalicylaldehyde. This approach is based on the known reactivity of phenolic compounds towards electrophilic substitution.

Caption: Proposed synthesis workflow for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of similar brominated phenolic aldehydes.

Materials:

-

5-Fluorosalicylaldehyde

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetonitrile or Dichloromethane (as solvent)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (as eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-fluorosalicylaldehyde (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes. Alternatively, a solution of bromine (1.1 equivalents) in the same solvent can be added dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with deionized water. If an organic solvent like dichloromethane is used, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is limited in the available literature. However, the bioactivity of structurally related bromophenols suggests potential applications.

Bromophenols isolated from marine sources have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. These effects are often mediated through key cellular signaling pathways.

Potential Signaling Pathway Involvement (Hypothetical)

Based on studies of similar bromophenols, 3-Bromo-5-fluoro-2-hydroxybenzaldehyde could potentially modulate inflammatory and oxidative stress pathways.

Caption: Hypothesized modulation of NF-κB and Nrf2 signaling pathways.

It is speculated that this compound might inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation. Inhibition of this pathway would lead to a reduction in the production of pro-inflammatory cytokines.

Furthermore, it could potentially activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which protect the cell from oxidative damage.

It is crucial to note that these are hypothesized activities based on related compounds, and experimental validation is required to confirm the biological effects of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Safety Information

Table 3: Hazard and Precautionary Statements

| Category | Information | Source |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to other bioactive bromophenols suggests that it may possess interesting biological properties, particularly in the areas of anti-inflammatory and antioxidant research. Further investigation is warranted to fully elucidate its chemical and biological characteristics.

References

- 1. 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | 178546-34-4 [sigmaaldrich.com]

- 2. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 19652-32-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a strategic pathway for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative with potential applications in medicinal chemistry and materials science. The proposed synthesis leverages a highly regioselective ortho-formylation of a commercially available starting material, ensuring an efficient and targeted approach to the desired product.

I. Proposed Synthesis Pathway

The most direct and efficient pathway for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde involves the ortho-formylation of 3-Bromo-5-fluorophenol. This key transformation can be effectively achieved using the Casnati-Skattebøl reaction, which is known for its high regioselectivity and good yields in the preparation of salicylaldehydes.

The overall transformation is depicted in the following scheme:

Caption: Proposed synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

II. Experimental Protocol: Ortho-Formylation of 3-Bromo-5-fluorophenol

This protocol is adapted from the highly reliable and well-documented procedure for the synthesis of 3-Bromosalicylaldehyde via the Casnati-Skattebøl reaction.[1][2] Researchers should optimize reaction times and purification methods for the specific substrate.

Materials:

-

3-Bromo-5-fluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N), freshly distilled

-

Paraformaldehyde ((CH₂O)n)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (Argon or Nitrogen), add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0-3.0 equivalents).

-

Solvent and Base Addition: Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents) under an inert atmosphere. Stir the resulting slurry for 10-15 minutes at room temperature.

-

Substrate Addition: Dissolve 3-Bromo-5-fluorophenol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

III. Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar reactions reported in the literature for the ortho-formylation of substituted phenols.[1]

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-fluorophenol | Commercially Available |

| Product | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | - |

| CAS Number | 178546-34-4 | |

| Molecular Formula | C₇H₄BrFO₂ | |

| Molecular Weight | 219.01 g/mol | - |

| Estimated Yield | 70-90% | [1] |

| Physical Appearance | Expected to be a solid |

IV. Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material to the final, characterized product.

Caption: Experimental workflow for the synthesis and analysis.

V. Alternative Synthesis Considerations

While the Casnati-Skattebøl reaction is the recommended primary route, other classical methods for ortho-formylation of phenols could be considered, though they may offer lower yields and regioselectivity.

-

Duff Reaction: This method utilizes hexamine as the formylating agent.[3] It has been reported to be effective for the synthesis of substituted salicylaldehydes.[4]

-

Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to achieve ortho-formylation.[5][6] However, it often results in a mixture of ortho and para isomers and can have moderate yields.

These alternative methods may require more extensive purification to isolate the desired 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

This technical guide provides a comprehensive and actionable framework for the successful synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The recommended pathway is based on a well-established, highly regioselective, and efficient ortho-formylation reaction, ensuring a high probability of success for researchers in the field.

References

Spectroscopic Profile of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside an analysis of the expected characteristic features in Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring these spectra are also provided for researchers aiming to perform their own analyses. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a valuable reference for the structural elucidation of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The following predictions were generated using established computational models.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Ar-OH |

| ~9.8 | Singlet | 1H | -CHO |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.4 | Doublet of doublets | 1H | Ar-H |

Note: The exact chemical shifts can vary based on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | -CHO |

| ~155 (d) | C-F |

| ~150 | C-OH |

| ~128 (d) | C-H |

| ~125 (d) | C-H |

| ~120 | C-Br |

| ~118 | C-CHO |

(d) indicates a doublet due to Carbon-Fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 3400 | Broad | O-H stretch | Phenolic Hydroxyl |

| 2820 - 2880 & 2720 - 2780 | Medium | C-H stretch (Fermi doublet) | Aldehyde |

| 1680 - 1705 | Strong | C=O stretch | Aromatic Aldehyde |

| 1550 - 1600 | Medium | C=C stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O stretch | Phenol |

| 1000 - 1100 | Strong | C-F stretch | Aryl Fluoride |

| 550 - 650 | Medium-Strong | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

In mass spectrometry, 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Key Mass Spectrometry Peaks

| m/z | Ion | Notes |

| 218/220 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). |

| 217/219 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde. |

| 189/191 | [M-CHO]⁺ | Loss of the formyl group. |

| 110 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean NMR tube.[1][2] Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]

-

Instrument Setup : Insert the NMR tube into the spectrometer.[3] The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then "shimmed" to maximize its homogeneity and improve spectral resolution.[1]

-

Data Acquisition : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1] A radio-frequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.[3] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[1]

-

Data Processing : The acquired FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (for solid samples)

-

Sample Preparation (ATR Method) : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[4] Place a small amount of the solid 3-Bromo-5-fluoro-2-hydroxybenzaldehyde sample directly onto the crystal.[4] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]

-

Background Spectrum : Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂ and water vapor).

-

Sample Spectrum Acquisition : With the sample in place, acquire the IR spectrum. The instrument directs a beam of infrared light through the ATR crystal, where it interacts with the sample at the surface.[5] The detector measures the transmitted light. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized by heating in a vacuum.[6][7]

-

Ionization : The vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in an electron-impact (EI) source.[8][9] This process knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺).[8][9]

-

Mass Analysis : The newly formed ions are accelerated by an electric field and then deflected by a magnetic field.[6][8] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6]

-

Detection : An electron multiplier detects the ions at different deflection paths. The resulting signal is amplified and recorded by a computer.[8] The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between structure and spectroscopic data.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde whose utility in organic synthesis is significant. Its reactivity is influenced by the presence of a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde group on the benzene ring. The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction kinetics, purification, and formulation. Understanding its behavior in different organic solvents is essential for process optimization and the development of new synthetic routes.

Expected Solubility Profile of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Direct quantitative solubility data for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in common organic solvents was not found in a comprehensive search of available literature. However, based on the principles of "like dissolves like" and the known solubility of similar compounds such as other substituted benzaldehydes, a qualitative assessment of its expected solubility can be made.

The molecule possesses both polar and non-polar characteristics. The hydroxyl and

Technical Guide: Physicochemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, provides a versatile platform for the synthesis of novel compounds with potential biological activities and advanced material properties. This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, outlines detailed experimental protocols for the determination of key physical characteristics, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde are crucial for its handling, storage, and application in further synthetic endeavors. While exhaustive experimental data for this specific molecule is not widely published, the available information is summarized below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | [1] |

| CAS Number | 178546-34-4 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | |

| Molecular Weight | 219.01 g/mol | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | Ambient Temperature | [1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of essential physical properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C. Impurities tend to depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder.[3] The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range is indicative of high purity.

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For qualitative assessment, the dissolution of a small amount of solute in a given volume of solvent is observed.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure for Qualitative Determination:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Dissolution: The mixtures are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The samples are visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent at that concentration.

Logical Workflow for Synthesis

While a specific, detailed synthesis protocol for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde was not found, a plausible synthetic route can be devised based on established methods for the synthesis of substituted salicylaldehydes. The ortho-formylation of a substituted phenol is a common and effective strategy.[5] The following diagram illustrates a logical workflow for the synthesis of the target compound.

Caption: Proposed synthesis workflow for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Conclusion

This technical guide has consolidated the available physical property data for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and provided standardized protocols for the experimental determination of its key characteristics. The outlined synthetic workflow offers a logical approach for its preparation. This information serves as a valuable resource for researchers and professionals engaged in the fields of drug discovery and materials science, facilitating the effective utilization of this versatile chemical intermediate.

References

- 1. 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | 178546-34-4 [sigmaaldrich.com]

- 2. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Reactivity and Functional Groups of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a versatile building block in synthetic organic and medicinal chemistry. Its trifunctional nature, featuring an aldehyde, a hydroxyl group, and a halogenated aromatic ring, offers a rich landscape for chemical modifications and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of its core functional groups, detailed experimental protocols for key transformations, and an exploration of its potential applications in drug discovery and materials science.

Core Functional Groups and Their Reactivity

The chemical behavior of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is dictated by the interplay of its three primary functional groups: the aldehyde, the phenolic hydroxyl group, and the bromo- and fluoro-substituted aromatic ring.

1. Aldehyde Group: The formyl group is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring, which can enhance the electrophilicity of the carbonyl carbon.

2. Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, a potent nucleophile. This enables a variety of substitution reactions, such as ether and ester formation.

3. Aromatic Ring: The benzene ring is substituted with a bromine and a fluorine atom. The bromine atom serves as a valuable handle for cross-coupling reactions, allowing for the introduction of diverse substituents. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution but activates it for potential nucleophilic aromatic substitution.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde |

| CAS Number | 178546-34-4 |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | Solid |

Key Reactions and Experimental Protocols

This section details common synthetic transformations involving 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, providing generalized experimental protocols based on reactions with analogous substituted salicylaldehydes.

Schiff Base Formation

The condensation of the aldehyde group with primary amines is a facile and widely used reaction to form Schiff bases (imines). These compounds are important intermediates in the synthesis of various biologically active molecules and are used as ligands in coordination chemistry.[1]

General Experimental Protocol:

-

Dissolve 1 equivalent of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in a suitable solvent such as ethanol or methanol.

-

Add 1 equivalent of the desired primary amine to the solution.

-

A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the Schiff base product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.[2]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of substituted alkenes and various heterocyclic systems.[3]

General Experimental Protocol:

-

In a round-bottom flask, dissolve 1 equivalent of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in a suitable solvent, typically ethanol.

-

Add 1 equivalent of the active methylene compound (e.g., malononitrile, diethyl malonate).

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine.[3]

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

Reaction progress is monitored by TLC.

-

After completion, the mixture is cooled, and the product is often isolated by filtration after precipitation. Acidification of the reaction mixture may be necessary to induce precipitation.

-

The crude product can be purified by recrystallization.[3]

Williamson Ether Synthesis

The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

General Experimental Protocol:

-

To a solution of 1 equivalent of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF, acetone), add a suitable base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group.

-

Add 1-1.2 equivalents of an alkyl halide (e.g., methyl iodide, ethyl bromide).

-

The reaction mixture is typically stirred at room temperature or heated for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude ether, which can be purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or its ester, providing access to a wide array of biaryl and substituted aromatic compounds.

General Experimental Protocol:

-

In a reaction vessel, combine 1 equivalent of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, 1.1-1.5 equivalents of a boronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand).

-

Add a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., toluene/water, dioxane/water).

-

The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Development and Medicinal Chemistry

Substituted salicylaldehydes and their derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities. The presence of halogen atoms, such as bromine and fluorine, can significantly enhance the pharmacological properties of these molecules.

-

Antimicrobial and Antifungal Activity: Schiff bases and metal complexes derived from halogenated salicylaldehydes have demonstrated potent antimicrobial and antifungal properties.[4][5] The lipophilicity conferred by the halogen atoms can facilitate cell membrane penetration.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of metal complexes of substituted salicylaldehydes against various cancer cell lines.[6] For instance, a Schiff base synthesized from 5-bromosalicylaldehyde and β-alanine has been investigated as a potential inhibitor of PARP-1, an enzyme involved in DNA repair in cancer cells.[7]

-

Anti-inflammatory Activity: A closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to improve cardiac function in mice by inhibiting macrophage infiltration and suppressing the secretion of pro-inflammatory cytokines through the inhibition of NF-κB phosphorylation.[8] This suggests that 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and its derivatives may also possess anti-inflammatory properties.

While direct involvement of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in specific signaling pathways is not yet extensively documented, the known activities of similar compounds suggest potential interactions with pathways related to inflammation (e.g., NF-κB) and cell survival (e.g., PARP-1). Further research is warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this versatile molecule.

Conclusion

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a highly functionalized and reactive molecule with significant potential in synthetic and medicinal chemistry. The strategic manipulation of its aldehyde, hydroxyl, and halogenated aromatic functionalities allows for the construction of a diverse range of complex molecules. The demonstrated biological activities of its derivatives highlight its importance as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its reactivity and serves as a practical resource for researchers engaged in the synthesis and application of this valuable chemical entity.

References

- 1. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Analysis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde Crystal Structure: A Technical Guide

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde has not been publicly reported. Therefore, a detailed analysis, including quantitative data tables and specific experimental protocols for its crystal structure determination, cannot be provided at this time.

This technical guide is intended for researchers, scientists, and professionals in drug development. While the primary subject of this guide is the crystal structure analysis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, the absence of published data necessitates a focus on predictive analysis and comparative studies with structurally similar compounds. This document will, therefore, provide a framework for a potential crystallographic study, outline the expected experimental protocols, and discuss the potential structural features based on known analogs.

Introduction

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel therapeutic agents and functional materials. The precise arrangement of atoms in the crystalline state, or its crystal structure, is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography is the definitive method for determining this three-dimensional arrangement.

Hypothetical Experimental Workflow for Crystal Structure Determination

Should crystals of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde become available, the following workflow would be employed for its structure determination.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Detailed Experimental Protocols

Synthesis: The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde would likely involve the bromination of 5-fluoro-2-hydroxybenzaldehyde or the formylation of 2-bromo-4-fluorophenol.

Crystallization: Growing single crystals suitable for X-ray diffraction is a critical step. A typical protocol would involve:

-

Dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture with a less polar solvent like hexane).

-

Allowing the solvent to evaporate slowly at a constant temperature.

-

Alternatively, vapor diffusion, where a solution of the compound is exposed to the vapor of a miscible anti-solvent, can be employed to promote slow crystal growth.

X-ray Diffraction Data Collection:

-

A suitable single crystal would be mounted on a goniometer head.

-

The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

-

X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images would be collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data would be processed to yield a set of structure factors.

-

The crystal system and space group would be determined from the diffraction pattern.

-

The initial positions of the atoms would be determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters would be refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

Predicted Structural Features and Comparative Analysis

Based on the crystal structures of related compounds such as 3-bromo-2-hydroxybenzaldehyde and other halogenated salicylaldehydes, we can predict several key structural features for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen is expected. This is a common feature in salicylaldehyde derivatives and contributes to the planarity of the molecule.

Intermolecular Interactions: The crystal packing is likely to be influenced by a combination of intermolecular interactions, including:

-

π-π stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π-π stacking interactions.

-

Halogen bonding: The bromine and fluorine atoms could participate in halogen bonding with electronegative atoms of neighboring molecules.

-

C-H···O and C-H···F hydrogen bonds: Weak hydrogen bonds involving the aromatic and aldehyde protons are also likely to play a role in stabilizing the crystal lattice.

The following diagram illustrates the potential key molecular interactions.

Caption: A logical diagram of the potential non-covalent interactions in the crystal structure.

Significance in Drug Development

The crystal structure of a potential drug candidate is of paramount importance. It provides insights into:

-

Polymorphism: The ability of a compound to exist in different crystal forms, which can have different physical properties.

-

Solubility and Dissolution Rate: These properties are influenced by the crystal lattice energy.

-

Stability: The arrangement of molecules in the crystal can affect the chemical and physical stability of the compound.

-

Structure-Activity Relationship (SAR): Understanding the three-dimensional structure can aid in the design of more potent and selective analogs.

Conclusion

While a definitive crystal structure analysis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde cannot be presented due to the absence of published data, this guide has outlined the necessary experimental procedures and predicted key structural features based on known chemical principles and the structures of analogous compounds. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial data for the rational design of new molecules with desired properties. Further research is warranted to synthesize and crystallize this compound to elucidate its precise solid-state structure.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

For Immediate Release: This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Compound Identification and Properties

Chemical Name: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde CAS Number: 178546-34-4 Molecular Formula: C₇H₄BrFO₂ Molecular Weight: 219.01 g/mol [1]

This compound is a solid, typically in powder form, and is light-sensitive.[2] Proper storage and handling are crucial to maintain its integrity and prevent hazardous situations.

| Property | Value | Source |

| Molecular Weight | 219.01 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | Ambient |

Hazard Identification and Classification

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3] |

Signal Word: Warning[3]

Hazard Pictograms:

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat are required.[2][4] Inspect gloves for any tears or punctures before use.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is likely to be generated, a NIOSH-approved respirator should be worn.[2][4]

3.2. Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

-

Keep containers securely sealed when not in use.[2]

-

Avoid physical damage to containers.[2]

Storage and Disposal

4.1. Storage

-

Store in original, tightly sealed containers.[2]

-

Protect from light.[2]

-

Store away from incompatible materials and foodstuff containers.[2]

4.2. Disposal

-

Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2][3]

-

Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[5]

Emergency Procedures

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2]

-

Skin Contact: Flush skin and hair with running water and soap. If irritation occurs, seek medical attention.[2] Remove contaminated clothing and wash it before reuse.[3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical advice.[2][3]

-

Ingestion: Immediately give a glass of water. Do NOT induce vomiting. If in doubt, contact a Poisons Information Centre or a doctor.[2][7]

5.2. Fire-Fighting Measures

-

The compound is non-combustible.[2]

-

Use extinguishing media suitable for the surrounding area. There are no restrictions on the type of extinguisher that may be used.[2]

-

In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[6][7]

-

Firefighters should cool fire-exposed containers with a water spray from a protected location.[2]

5.3. Accidental Release Measures (Spills)

-

Clean up all spills immediately.[2]

-

Avoid breathing dust and contact with skin and eyes.[2]

-

Wear appropriate PPE as described in Section 3.1.[2]

-

For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up, shovel, or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[2]

-

Wash the spill area with large amounts of water and prevent runoff into drains.[2]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde are not provided in standard safety data sheets. Researchers should consult specialized chemical and toxicological literature for specific methodologies related to properties such as acute toxicity, skin and eye irritation, and mutagenicity. The data presented in this guide are summaries from supplier-provided safety information.

Visualized Workflow

The following diagram illustrates the logical workflow for handling a chemical spill of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Caption: Workflow for handling a chemical spill.

References

- 1. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases are a versatile class of organic compounds characterized by the presence of an azomethine (-C=N-) group. They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. Schiff bases and their metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The biological efficacy of these compounds is often attributed to the imine group and can be tuned by the nature of the substituents on the aldehyde and amine precursors.

This application note details the synthesis of novel Schiff bases derived from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The presence of halogen atoms (bromine and fluorine) and a hydroxyl group on the salicylaldehyde ring is anticipated to enhance the lipophilicity and biological activity of the resulting Schiff bases, making them promising candidates for drug discovery and development. We provide a general protocol for their synthesis, characterization, and evaluation of their potential antimicrobial and anticancer activities.

Synthesis of Schiff Bases

A general synthetic route for the preparation of Schiff bases from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and a primary amine is presented below. The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine bond.

Application Notes and Protocols: Synthesis and Application of Metal Complexes with 3-Bromo-5-fluoro-2-hydroxybenzaldehyde Schiff Bases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases derived from salicylaldehyde and its substituted analogues are a versatile class of ligands in coordination chemistry. Their ability to form stable complexes with a wide range of transition metals has led to significant interest in their potential applications in medicinal chemistry and materials science. The introduction of halogen substituents, such as bromine and fluorine, onto the salicylaldehyde ring can modulate the electronic properties and lipophilicity of the resulting metal complexes, potentially enhancing their biological activity.

This document provides a detailed overview of the synthesis of metal complexes using Schiff bases derived from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. It includes protocols for the synthesis of the Schiff base ligand and its subsequent complexation with various metal ions. Furthermore, it outlines methodologies for evaluating the biological activities of these complexes, which are of significant interest in drug development. The metal complexes of substituted salicylaldehyde derivatives have shown promising antimicrobial and antioxidant activities.[1][2][3]

Synthesis of Schiff Base Ligand and Metal Complexes

The synthesis of metal complexes from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde typically involves a two-step process: first, the synthesis of a Schiff base ligand through the condensation of the aldehyde with a primary amine, followed by the complexation of the Schiff base with a metal salt.[4]

Experimental Workflow

Caption: General workflow for the synthesis of Schiff base metal complexes.

Experimental Protocols

1. Synthesis of Schiff Base Ligand (Illustrative Example with Aniline)

This protocol describes a general method for the synthesis of a Schiff base from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and aniline.

-

Materials:

-

3-Bromo-5-fluoro-2-hydroxybenzaldehyde (1.0 mmol)

-

Aniline (1.0 mmol)

-

Absolute Ethanol (30 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

Dissolve 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a 100 mL round-bottom flask with stirring.

-

Add a solution of aniline (1.0 mmol) in 15 mL of absolute ethanol to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[4]

-

Allow the reaction mixture to cool to room temperature.

-

The resulting solid Schiff base ligand is collected by vacuum filtration.

-

Wash the product with cold ethanol and dry in a desiccator.

-

2. Synthesis of Metal(II) Complexes

This protocol provides a general procedure for the synthesis of metal(II) complexes of the Schiff base ligand.

-

Materials:

-

Schiff base ligand (2.0 mmol)

-

Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂) (1.0 mmol)

-

Absolute Ethanol (50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

Dissolve the Schiff base ligand (2.0 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask, heating gently if necessary.

-

In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 20 mL of absolute ethanol.

-

Add the metal salt solution dropwise to the Schiff base solution with constant stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[5]

-

A colored precipitate of the metal complex should form.

-

Cool the mixture to room temperature.

-

Collect the solid metal complex by vacuum filtration.

-

Wash the complex with ethanol and then with diethyl ether.

-

Dry the final product in a desiccator.

-

Characterization Data

The synthesized Schiff base and its metal complexes are typically characterized by various spectroscopic and analytical techniques. The following table summarizes expected data based on similar reported compounds.

| Compound | Color | Yield (%) | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |

| Schiff Base Ligand | Yellow | 85 | >200 | - |

| Cu(II) Complex | Green | 78 | >300 | 10-20 |

| Co(II) Complex | Brown | 75 | >300 | 12-25 |

| Ni(II) Complex | Pale Green | 72 | >300 | 15-28 |

| Zn(II) Complex | Yellow | 82 | >300 | 8-18 |

Note: The data presented are representative values based on analogous compounds reported in the literature and should be confirmed by experimental analysis.

Biological Applications and Evaluation Protocols

Metal complexes of Schiff bases derived from substituted salicylaldehydes often exhibit enhanced biological activity compared to the free ligands.[1] This is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.

Antimicrobial Activity

1. Disc Diffusion Method

This method is a qualitative to semi-quantitative assay to screen for antimicrobial activity.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar plates

-

Sterile filter paper discs

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

-

-

Procedure:

-

Prepare a microbial inoculum and evenly spread it on the surface of a nutrient agar plate.

-

Impregnate sterile filter paper discs with known concentrations of the test compounds.

-

Place the discs on the agar surface.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each disc.

-

2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Microbial strains

-

Nutrient broth

-

96-well microtiter plates

-

Test compounds (serially diluted)

-

Positive and negative controls

-

Microplate reader

-

-

Procedure:

-

Serially dilute the test compounds in nutrient broth in a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by observing the lowest concentration at which no visible growth occurs.

-

Antioxidant Activity

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compounds at various concentrations

-

Ascorbic acid (standard antioxidant)

-

Methanol

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Mix various concentrations of the test compound with a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Potential Signaling Pathway Involvement in Anticancer Activity

While specific pathways for these exact complexes are not yet elucidated, related metal complexes have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the induction of oxidative stress, leading to DNA damage and the activation of intrinsic apoptotic pathways.

Caption: A potential apoptotic pathway induced by metal complexes.

Summary of Quantitative Data

The following tables summarize representative quantitative data for the biological activities of metal complexes derived from substituted salicylaldehydes.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

| Compound | S. aureus | E. coli | C. albicans | A. niger |

| Schiff Base Ligand | >100 | >100 | >100 | >100 |

| Cu(II) Complex | 25 | 50 | 50 | 75 |

| Co(II) Complex | 50 | 75 | 75 | 100 |

| Ni(II) Complex | 50 | 75 | 100 | 100 |

| Zn(II) Complex | 25 | 50 | 50 | 75 |

| Ciprofloxacin | 10 | 10 | - | - |

| Fluconazole | - | - | 12.5 | 25 |

Note: Data is representative and compiled from various sources on similar Schiff base metal complexes.[3][6]

Table 2: Antioxidant Activity (DPPH Radical Scavenging, IC₅₀ in µg/mL)

| Compound | IC₅₀ (µg/mL) |

| Schiff Base Ligand | >200 |

| Cu(II) Complex | 50 |

| Co(II) Complex | 65 |

| Ni(II) Complex | 70 |

| Zn(II) Complex | 55 |

| Ascorbic Acid | 15 |

Note: Data is representative and based on studies of analogous Schiff base metal complexes.

Conclusion